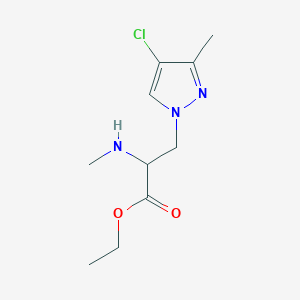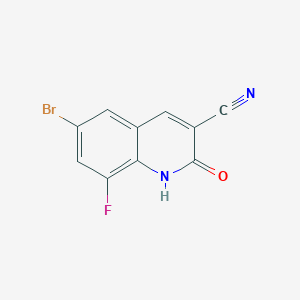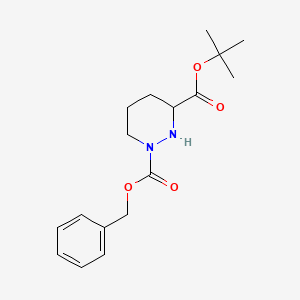
1-(Trifluoroacetyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Trifluoroacetyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid is a compound of interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Trifluoroacetyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors One common method involves the reaction of piperidine with trifluoroacetic anhydride to introduce the trifluoroacetyl group
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
1-(Trifluoroacetyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups on the piperidine ring.
Substitution: The trifluoromethyl and trifluoroacetyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(Trifluoroacetyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(Trifluoroacetyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl and trifluoroacetyl groups enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Trifluoroacetyl)piperidine-4-carboxylic acid
- 4-(Trifluoromethyl)piperidine-4-carboxylic acid
- 1-(Trifluoroacetyl)-4-methylpiperidine-4-carboxylic acid
Uniqueness
1-(Trifluoroacetyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid stands out due to the presence of both trifluoromethyl and trifluoroacetyl groups, which impart unique chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential for diverse applications compared to similar compounds.
Propiedades
Fórmula molecular |
C9H9F6NO3 |
|---|---|
Peso molecular |
293.16 g/mol |
Nombre IUPAC |
1-(2,2,2-trifluoroacetyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C9H9F6NO3/c10-8(11,12)5(17)16-3-1-7(2-4-16,6(18)19)9(13,14)15/h1-4H2,(H,18,19) |
Clave InChI |
ZXHKJVJAYMKVKP-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1(C(=O)O)C(F)(F)F)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![14-(Cyclopentyloxycarbonylamino)-18-[7-methoxy-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid](/img/structure/B13637364.png)





